molecular formula C19H20N4O4S B11350673 N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11350673
M. Wt: 400.5 g/mol
InChI Key: NYJRLAYONVPGHK-UHFFFAOYSA-N
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Description

N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a sulfonamide group, a phenyl ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl and butanamide groups are then introduced through subsequent substitution reactions, often using reagents such as alkyl halides and amines under controlled temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. Additionally, purification processes like crystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole ring may also interact with various biological pathways, modulating cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: shares similarities with other sulfonamide and oxadiazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H20N4O4S/c1-20-28(25,26)16-12-10-15(11-13-16)21-17(24)8-5-9-18-22-19(23-27-18)14-6-3-2-4-7-14/h2-4,6-7,10-13,20H,5,8-9H2,1H3,(H,21,24)

InChI Key

NYJRLAYONVPGHK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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